![molecular formula Lu B1211155 Lutetium-171 CAS No. 15752-27-9](/img/structure/B1211155.png)
Lutetium-171
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium-171, also known as this compound, is a useful research compound. Its molecular formula is Lu and its molecular weight is 170.93792 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Scientific Research Applications
1. Targeted Radionuclide Therapy (TRT)
Lutetium-177, a decay product of lutetium-171, is primarily used in TRT for treating various cancers. The ability to deliver radiation precisely to tumor sites while minimizing damage to surrounding healthy tissues makes it an attractive option for oncological treatments.
2. Radiopharmaceutical Development
Lutetium-177 is utilized in the development of radiopharmaceuticals for imaging and therapeutic purposes. Its properties allow for effective binding with various biomolecules, enhancing the specificity of cancer treatments.
3. Neutron Capture Therapy
Lutetium isotopes can be used in neutron capture therapy, which targets cancer cells more effectively than traditional therapies by utilizing neutron bombardment to induce reactions that destroy malignant cells.
Data Tables
Application | Isotope Used | Target Disease/Condition | Mechanism |
---|---|---|---|
Targeted Radionuclide Therapy | Lutetium-177 | Neuroendocrine tumors (NETs) | Binds to somatostatin receptors on tumor cells |
Radiopharmaceutical Development | Lutetium-177 | Various cancers | Delivers targeted radiation |
Neutron Capture Therapy | This compound | Cancer | Induces reactions that selectively destroy cancer cells |
Case Studies
Case Study 1: Lutetium-177 in Neuroendocrine Tumors
A clinical trial demonstrated that lutetium-177 dotatate (Lutathera) significantly improved survival rates in patients with advanced neuroendocrine tumors. The therapy targets somatostatin receptors overexpressed on these tumors, leading to effective tumor control and symptom relief.
Case Study 2: Lutetium-177 for Prostate Cancer
Lutetium-177 PSMA-617 has emerged as a frontline treatment for metastatic castration-resistant prostate cancer (mCRPC). In a study involving 145 patients, significant reductions in prostate-specific antigen (PSA) levels were observed after treatment, indicating effective disease management.
属性
CAS 编号 |
15752-27-9 |
---|---|
分子式 |
Lu |
分子量 |
170.93792 g/mol |
IUPAC 名称 |
lutetium-171 |
InChI |
InChI=1S/Lu/i1-4 |
InChI 键 |
OHSVLFRHMCKCQY-AHCXROLUSA-N |
SMILES |
[Lu] |
手性 SMILES |
[171Lu] |
规范 SMILES |
[Lu] |
同义词 |
171Lu radioisotope Lu-171 radioisotope Lutetium-171 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。